molecular formula C16H13ClN4O B13350921 7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine

7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine

Cat. No.: B13350921
M. Wt: 312.75 g/mol
InChI Key: MNHJGWVBNXONPD-UHFFFAOYSA-N
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Description

N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

The synthesis of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide typically involves several steps. One common method includes the condensation of benzodiazepine intermediates with nitrous amide derivatives under controlled conditions. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve scalable processes using isocyanide reagents, which have been shown to yield satisfactory results .

Chemical Reactions Analysis

N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the benzodiazepine ring system.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The molecular targets include the GABA_A receptor, and the pathways involved are related to neurotransmitter modulation .

Comparison with Similar Compounds

Similar compounds to N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Midazolam: Used as an anesthetic and sedative.

    Alprazolam: Commonly prescribed for anxiety and panic disorders.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

N-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)-N-methylnitrous amide

InChI

InChI=1S/C16H13ClN4O/c1-21(20-22)15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3

InChI Key

MNHJGWVBNXONPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3)N=O

Origin of Product

United States

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